tert-butyl (2R)-2-cyanoazetidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyano group, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl (2R)-2-cyanoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and a cyanide source. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the tert-butyl ester group . Industrial production methods may involve continuous flow processes using microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include tert-butyl hydroperoxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The azetidine ring may also interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
Tert-butyl esters:
Tert-butyl halides: Undergo solvolysis reactions and are used in various organic transformations.
Properties
IUPAC Name |
tert-butyl (2R)-2-cyanoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVFANOTQZHBP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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